molecular formula C9H8O3 B12858261 4-Methoxybenzofuran-2-ol

4-Methoxybenzofuran-2-ol

Cat. No.: B12858261
M. Wt: 164.16 g/mol
InChI Key: CXNBXGKMWQADMU-UHFFFAOYSA-N
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Description

4-Methoxybenzofuran-2-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. The presence of a methoxy group at the 4-position and a hydroxyl group at the 2-position makes this compound unique. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzofuran-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methoxyphenol.

    Cyclization: The phenol undergoes cyclization with an appropriate reagent, such as a carboxylic acid derivative, to form the benzofuran ring.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-Methoxybenzofuran-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Methoxybenzofuran-2-ol exerts its effects involves interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and cellular pathways.

    Pathways Involved: The compound may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the methoxy and hydroxyl groups.

    4-Methoxybenzofuran: Lacks the hydroxyl group at the 2-position.

    2-Hydroxybenzofuran: Lacks the methoxy group at the 4-position.

Uniqueness: 4-Methoxybenzofuran-2-ol is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-1-benzofuran-2-ol

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-4-8-6(7)5-9(10)12-8/h2-5,10H,1H3

InChI Key

CXNBXGKMWQADMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(O2)O

Origin of Product

United States

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